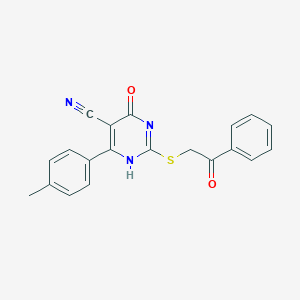![molecular formula C19H13F3N6O B292205 (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292205.png)
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells and viruses. The compound has been shown to inhibit the activity of MMP-9, a protein that is involved in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of NS3 protease, an enzyme that is essential for the replication of HCV.
Biochemical and Physiological Effects:
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of viruses, and reduce inflammation. The compound has also been shown to have an effect on the immune system, increasing the production of cytokines and chemokines that are involved in the immune response.
実験室実験の利点と制限
One of the advantages of using (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potent anti-cancer and anti-viral properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the research on (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one. One direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another direction is the study of the compound's effect on the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is a promising compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound has been shown to possess potent anti-cancer, anti-viral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成法
The synthesis of (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate and phenyl isocyanate. The resulting product is then subjected to a cyclization reaction to yield the final compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
科学的研究の応用
The (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one compound has been extensively studied for its potential applications in the field of medicine. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has been found to induce apoptosis in these cells. It has also been shown to inhibit the growth of viruses such as HIV and HCV.
特性
分子式 |
C19H13F3N6O |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H13F3N6O/c20-19(21,22)12-7-4-8-13(9-12)25-26-16-17(23)27-28-15(29)10-14(24-18(16)28)11-5-2-1-3-6-11/h1-10,25H,(H2,23,27)/b26-16- |
InChIキー |
OYZMLIQLYWPCPN-QQXSKIMKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N\NC4=CC=CC(=C4)C(F)(F)F)/C(=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)
![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292124.png)
![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one](/img/structure/B292127.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![3-Amino-5-oxo-7-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292138.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)